2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide is a complex organic compound featuring a unique structure that includes a thiophene ring, a thiazepane ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide typically involves multi-step organic synthesis. The key steps include the formation of the thiophene ring, the thiazepane ring, and the pyridine ring, followed by their coupling under specific reaction conditions. Common reagents used in these steps include brominating agents, sulfur sources, and various catalysts to facilitate the formation of the rings and their subsequent coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods to ensure the compound is produced at a high purity and in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines .
Scientific Research Applications
2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(thiophen-2-yl)pyridine
- 2-(5-methylthiophen-2-yl)pyridine
- 2-(5-methylthiophen-2-yl)-6-methylpyridine
Uniqueness
What sets 2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide apart from similar compounds is its unique combination of functional groups and rings, which confer specific reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
355847-49-3 |
---|---|
Molecular Formula |
C25H27N3O5S2 |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide |
InChI |
InChI=1S/C25H27N3O5S2/c1-2-18-6-8-19(9-7-18)21-10-11-22(34-21)25(17-23(29)27-31)12-14-28(15-16-35(25,32)33)24(30)20-5-3-4-13-26-20/h3-11,13,31H,2,12,14-17H2,1H3,(H,27,29)/t25-/m0/s1 |
InChI Key |
BXPYUSBFVZRLQT-VWLOTQADSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CC=C(S2)[C@]3(CCN(CCS3(=O)=O)C(=O)C4=CC=CC=N4)CC(=O)NO |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(S2)C3(CCN(CCS3(=O)=O)C(=O)C4=CC=CC=N4)CC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.